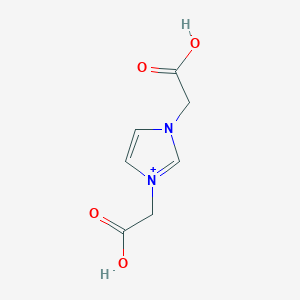

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium, also known as this compound, is a useful research compound. Its molecular formula is C₇H₈N₂O₄ and its molecular weight is 184.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Spectroscopy

1,3-Bis(carboxymethyl)imidazolium bromide has been extensively studied for its molecular structure using X-ray diffraction, FT-IR, and Raman spectroscopy. The research reveals its ability to form symmetric dimers through hydrogen bonding, which could be crucial for understanding molecular interactions in various chemical contexts. These insights are valuable for designing materials with specific optical or structural properties (Barczyński et al., 2008).

Catalysis and Synthesis

The compound is utilized as a metal-free and recyclable catalyst for synthesizing N-allylanilines by allylic substitution of alcohols with anilines. This application underscores its potential in green chemistry, providing an environmentally friendly alternative for catalytic processes. The ability to reuse the catalyst up to 15 cycles without loss of activity highlights its efficiency and sustainability (Albert-Soriano et al., 2018).

Materials Science

A novel application in materials science involves the use of 1,3-bis(carboxymethyl)imidazolium chloride as an electrolyte additive in lithium-ion batteries. Its addition to conventional electrolytes significantly enhances battery performance, demonstrating a 22% higher discharge capacity after 100 cycles compared to cells without the additive. This research points to its potential in improving the safety and efficiency of lithium-ion batteries, addressing major concerns such as material degradation and thermal stability (Chatterjee et al., 2020).

Corrosion Inhibition

The compound has also been investigated for its role as a corrosion inhibitor. Its derivatives have shown remarkable efficiency in protecting mild steel against corrosion, with one of the derivatives achieving an inhibition efficiency of 96.08% at a very low concentration. This application is crucial for industries looking to enhance the durability of steel structures and components by preventing corrosion-related damage (Srivastava et al., 2017).

Optical and Thermal Properties

Research into the optical and thermal properties of 1,3-bis(carboxymethyl)imidazolium nitrate has provided valuable insights into its stability and behavior under various conditions. The analysis of its vibrational spectroscopy and thermal decomposition offers critical data for its application in fields requiring materials with specific thermal and optical characteristics (Liu et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 1,3-Bis(carboxymethyl)-1H-imidazolium is copper (II) ions . The compound combines with copper (II) to produce a coordination polymer .

Mode of Action

The monoanion of 1,3-bis(carboxymethyl)imidazolium combines with copper (II) to produce an undulating 2D coordination polymer . In this structure, copper acetate-like dimers, linked by imdc− ligands, act as 4-connecting centres .

Biochemical Pathways

The compound affects the formation of coordination polymers. These polymers are formed by the combination of copper (II) acetate, copper (II) hexafluorosilicate and Himdc . In this structure, infinite parallel Cu3(OH)2 chains are linked by bridging imdc− ligands to form channels that have an approximately triangular cross-section .

Pharmacokinetics

It’s known that the compound undergoes a single crystal-to-single crystal transformation upon removal of coordinated and non-coordinated solvent molecules .

Result of Action

The result of the compound’s action is the formation of a 2D coordination polymer of composition Cu2(imdc)2(CH3OH)22·(CH3OH)(H2O) . This structure contains channels running parallel to the plane of the network .

Action Environment

The action of 1,3-Bis(carboxymethyl)-1H-imidazolium is influenced by environmental factors such as pressure. CO2 isotherms measured at 258 and 273 K show only modest uptake of CO2 but provide an indication that the sheets move apart at elevated pressures in order to accommodate the guest molecules .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium plays a crucial role in biochemical reactions, particularly as a catalyst. It has been shown to catalyze the Biginelli multicomponent reaction, which involves the reaction among arylaldehydes, substituted 1,3-dicarbonyl compounds, and urea or thiourea . This reaction is significant for the synthesis of dihydropyrimidin-2(1H)-one/thiones, which have various biological and therapeutic properties. The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex molecular architectures with high efficiency and atom economy .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with human serum albumin (HSA) has been studied, revealing that it can induce protein unfolding and changes in the secondary structure of HSA . This interaction suggests that the compound can modulate protein function and stability, potentially impacting cellular activities that rely on these proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with biomolecules. These interactions enable the compound to act as a catalyst in various biochemical reactions. For example, in the Biginelli reaction, this compound facilitates the formation of dihydropyrimidin-2(1H)-one/thiones by stabilizing the transition state and lowering the activation energy . Additionally, its binding to HSA involves hydrogen bonding and hydrophobic interactions, which contribute to the observed changes in protein structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, allowing it to be recycled and reused multiple times without significant loss of catalytic efficiency . Long-term exposure to the compound may lead to cumulative effects on cellular processes, such as sustained changes in protein structure and function.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that its impact varies with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved biochemical reactions. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its catalytic activity. The compound’s role in the Biginelli reaction, for example, involves its interaction with arylaldehydes, 1,3-dicarbonyl compounds, and urea or thiourea . These interactions are essential for the formation of dihydropyrimidin-2(1H)-one/thiones, which have significant biological and therapeutic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins. The compound’s ability to bind to HSA suggests that it can be transported through the bloodstream and distributed to various tissues . Its localization and accumulation within specific cellular compartments may influence its activity and function, impacting cellular processes that rely on these compartments.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with HSA, for example, may facilitate its transport to cellular compartments where HSA is present . This localization can affect the compound’s activity and function, potentially modulating cellular processes that occur within these compartments.

Eigenschaften

IUPAC Name |

2-[3-(carboxymethyl)imidazol-3-ium-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-6(11)3-8-1-2-9(5-8)4-7(12)13/h1-2,5H,3-4H2,(H-,10,11,12,13)/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLNUXQTQONUMA-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CN1CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2O4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.